molecular formula C15H29FO2 B13339265 tert-Butyl 11-fluoroundecanoate

tert-Butyl 11-fluoroundecanoate

Cat. No.: B13339265
M. Wt: 260.39 g/mol
InChI Key: LPYMXFAYPJTIBE-UHFFFAOYSA-N
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Description

tert-Butyl 11-fluoroundecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to an undecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 11-fluoroundecanoate typically involves the esterification of 11-fluoroundecanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 11-fluoroundecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 11-fluoroundecanoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 11-fluoroundecanoic acid and tert-butyl alcohol.

    Reduction: 11-fluoroundecanol.

    Substitution: Various substituted undecanoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 11-fluoroundecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases.

    Industry: Used in the production of specialty chemicals and materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 11-fluoroundecanoate depends on the specific application. In enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of 11-fluoroundecanoic acid and tert-butyl alcohol. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 11-chloroundecanoate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl 11-iodoundecanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

tert-Butyl 11-fluoroundecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C15H29FO2

Molecular Weight

260.39 g/mol

IUPAC Name

tert-butyl 11-fluoroundecanoate

InChI

InChI=1S/C15H29FO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3

InChI Key

LPYMXFAYPJTIBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCF

Origin of Product

United States

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